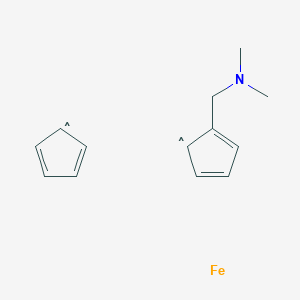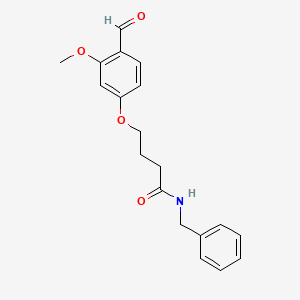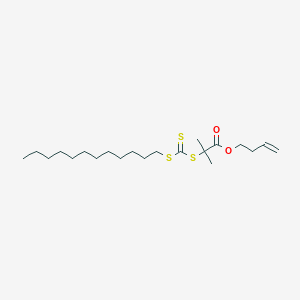
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a chemical compound with a complex structure that includes two isopropyl and methyl-substituted cyclohexyl groups attached to a succinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate typically involves the esterification of succinic acid with (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate involves its interaction with molecular targets through its chiral centers. The compound can bind to specific enzymes or receptors, influencing biochemical pathways and eliciting biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5S)-(+)-Menthol: A monoterpene with similar stereochemistry, used in flavoring and pharmaceuticals.
(1R,2S,5R)-(-)-Menthol: Another stereoisomer of menthol with distinct sensory properties.
Bis[(1S,2R,5S)-5-isopropyl-2,3-dimethylcyclohexyl] 2,6-dimethyl-3,5-pyridinedicarboxylate: A compound with a similar cyclohexyl structure but different functional groups.
Uniqueness
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential bioactivity make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C24H42O4 |
|---|---|
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


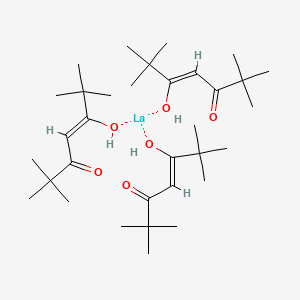

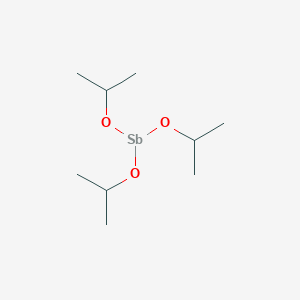



![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
